2-Hydroxypropyl-cmh

Descripción

Significance of 2-Hydroxypropyl-Cyclodextrins in Contemporary Chemical and Biological Research

The ability of 2-hydroxypropyl-cyclodextrins to form inclusion complexes is the foundation of their widespread significance in modern chemical and biological research. atamanchemicals.commdpi.com By encapsulating guest molecules, HPCDs can alter their physicochemical properties, most notably increasing the aqueous solubility and stability of poorly water-soluble compounds. atamanchemicals.comnih.gov This characteristic is of paramount importance in the pharmaceutical industry, where HPCDs are widely used as functional excipients to improve the formulation and bioavailability of numerous drugs. pharmaexcipients.comresearchgate.net For instance, they are key ingredients in over 30 approved medicines, where they act as solubilizers and stabilizers for oral, parenteral, and topical drug formulations. atamanchemicals.comresearchgate.netnih.gov

Beyond their role as excipients, HPCDs have emerged as valuable tools in fundamental biological research. Their capacity to interact with and extract lipids, such as cholesterol, from cell membranes has made them instrumental in studying cellular processes related to lipid trafficking and homeostasis. plos.orgnih.gov This property is being leveraged for therapeutic purposes, most notably in the treatment of Niemann-Pick Type C1 (NPC1) disease, a rare genetic disorder characterized by the accumulation of cholesterol in lysosomes. plos.orgnih.govresearchgate.net Research has shown that HPCDs can facilitate the movement of cholesterol out of these cellular compartments. nih.govalzdiscovery.org Furthermore, recent studies have explored the potential of HPCDs as active pharmaceutical ingredients (APIs) themselves, with findings suggesting they may possess anticancer properties by modulating cholesterol metabolism in malignant cells. plos.org

The versatility of HPCDs extends to various other applications, including their use in cell culture, nanotechnology for advanced drug delivery systems, and as chiral selectors in analytical chemistry for separating enantiomers. atamanchemicals.compreprints.orgsigmaaldrich.com The introduction of hydroxypropyl groups not only improves solubility but also creates a mixture of isomers with varying degrees of substitution, which can allow for tailored complexation properties for specific guest molecules. mdpi.comresearchgate.net

Key Properties and Applications of 2-Hydroxypropyl-Cyclodextrins

| Property | Description | Significance in Research | Example Applications |

|---|---|---|---|

| Enhanced Aqueous Solubility | The hydroxypropyl groups disrupt the intramolecular hydrogen bonding of the parent cyclodextrin (B1172386), leading to significantly higher water solubility compared to native α-, β-, and γ-cyclodextrins. atamanchemicals.commdpi.com | Allows for the use of cyclodextrins in aqueous solutions for drug formulation and biological studies without precipitation. atamanchemicals.comsigmaaldrich.com | Pharmaceutical solubilizer, vehicle for drug administration. researchgate.netnih.gov |

| Inclusion Complex Formation | The hydrophobic inner cavity can encapsulate poorly water-soluble (lipophilic) guest molecules. mdpi.complos.org | Improves the solubility, stability, and bioavailability of guest compounds; masks taste or odor. nih.govpharmaexcipients.com | Drug delivery systems, stabilizing flavors and fragrances, environmental remediation. atamanchemicals.com |

| Biocompatibility | Generally recognized as having low toxicity, especially compared to parent cyclodextrins. sigmaaldrich.commedcraveonline.com | Enables use in pharmaceutical formulations and in vivo biological research. researchgate.netsigmaaldrich.com | Excipient in approved medicines, research tool in animal models. nih.govresearchgate.net |

| Cholesterol Sequestration | Can extract cholesterol and other lipids from cell membranes and lysosomes. plos.orgnih.gov | Tool for studying lipid biology and as a potential therapeutic agent for lipid storage disorders. researchgate.netfrontiersin.org | Treatment of Niemann-Pick Type C disease, research in atherosclerosis. alzdiscovery.orgfrontiersin.org |

Historical Development of Research on 2-Hydroxypropyl-Cyclodextrins and Related Analogues

The history of 2-hydroxypropyl-cyclodextrins is intrinsically linked to the broader story of cyclodextrin research, which began over a century ago.

Late 19th Century: The first reference to cyclodextrins was made in 1891 by Antoine Villiers, who isolated a crystalline substance from the bacterial digestion of starch. biosynth.comnih.gov

Early 20th Century: Franz Schardinger, an Austrian microbiologist, further characterized these substances, isolating two distinct crystalline forms, which he named "dextrin A" and "dextrin B" (later identified as α- and β-cyclodextrin). biosynth.com For decades, these compounds were primarily a scientific curiosity. nih.gov

Mid-20th Century: The cyclic structure of cyclodextrins was postulated and eventually confirmed, and their ability to form inclusion complexes began to be explored in the 1950s. pharmaexcipients.comnih.gov However, the practical application of native cyclodextrins, particularly β-cyclodextrin, was hampered by their relatively low water solubility. mdpi.com

1970s-1980s: The development of advanced biotechnological manufacturing processes enabled the large-scale, cost-effective production of cyclodextrins, sparking greater interest from the pharmaceutical industry. pharmaexcipients.com This era saw a concerted effort to overcome the limitations of natural cyclodextrins through chemical modification. The synthesis of hydroxypropyl-β-cyclodextrin (HP-β-CD) was a significant breakthrough, offering a derivative with vastly improved aqueous solubility and a favorable safety profile. atamanchemicals.comresearchgate.net Research by pioneers like Pitha and others in the 1980s was crucial in preparing and characterizing these derivatives and demonstrating their effects on drug solubility. sigmaaldrich.com

Late 20th Century to Present: The pioneering use of HP-β-CD in a commercial drug formulation (Sporanox®) by Janssen Pharmaceuticals marked a major milestone, cementing its role as a valuable pharmaceutical excipient. nih.gov Since then, research has expanded to include other hydroxypropylated analogues, such as HP-γ-CD, which has a larger cavity capable of accommodating bigger guest molecules. mdpi.com The focus has shifted from simply using HPCDs as solubilizers to exploring their potential as active drugs and key components in sophisticated biomedical technologies. pharmaexcipients.comnih.gov

Milestones in the Development of 2-Hydroxypropyl-Cyclodextrins

| Era | Key Development | Significance |

|---|---|---|

| 1891 | First description of cyclodextrins by Antoine Villiers. biosynth.comnih.gov | Foundation of cyclodextrin science. |

| Early 1900s | Isolation of α- and β-cyclodextrin by Franz Schardinger. biosynth.com | Initial characterization of the first two types of cyclodextrins. |

| 1950s | Confirmation of cyclic structure and discovery of inclusion complex formation. pharmaexcipients.comnih.gov | Unveiled the core functional property of cyclodextrins. |

| 1980s | Synthesis and characterization of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). sigmaaldrich.com | Overcame the poor water solubility of β-cyclodextrin, opening the door for pharmaceutical applications. |

| ~1990s | Commercial use of HP-β-CD as an excipient in an approved drug (Sporanox®). nih.gov | Validated HPCDs as safe and effective components in drug formulations. |

| 2010-Present | Investigation of HPCDs as Active Pharmaceutical Ingredients (APIs), e.g., for Niemann-Pick disease. nih.govresearchgate.net | Shift in perspective from inert excipients to pharmacologically active agents. |

Emerging Research Questions and Future Opportunities in HPCD Science

The field of 2-hydroxypropyl-cyclodextrin science continues to evolve, driven by technological advancements and the need for innovative solutions in medicine and technology. consumerconnect.net Current research is moving beyond the established applications of HPCDs and exploring new frontiers.

One of the most significant emerging areas is the use of HPCDs as APIs. plos.orgnih.gov The ongoing clinical trials of HP-β-CD for Niemann-Pick disease represent a paradigm shift, prompting researchers to ask: what other diseases characterized by lipid dysregulation, such as certain cardiovascular or neurodegenerative conditions, could benefit from HPCD treatment? alzdiscovery.orgfrontiersin.org Furthermore, could the observed anticancer effects be harnessed to develop novel cancer therapies? plos.org

Another major research thrust is the development of more sophisticated HPCD-based systems. pharmaexcipients.com This includes the creation of novel HPCD derivatives with tailored substitution patterns for highly specific molecular recognition. preprints.org Future opportunities lie in conjugating HPCDs to polymers to form materials with unique properties, such as sustained drug release, mucoadhesion, or stimuli-responsiveness (e.g., pH or temperature sensitivity). pharmaexcipients.com The integration of HPCDs into advanced nanocarriers, such as liposomes or metal-organic frameworks (MOFs), is a key area for creating targeted drug delivery systems that can deliver therapeutic agents precisely to diseased tissues. preprints.orgmdpi.com

The intersection of HPCD science with other rapidly advancing fields like gene therapy, artificial intelligence (AI), and nanotechnology presents exciting possibilities. consumerconnect.netfrontiersin.orgpeeref.com For instance, can HPCDs be used to deliver genetic material for gene editing technologies like CRISPR-Cas9? peeref.com How can AI and machine learning be used to predict the binding affinities between new drug candidates and various HPCDs, thereby accelerating formulation development? frontiersin.orgpeeref.com

Finally, there is growing interest in the application of HPCDs in environmental science for the remediation of pollutants and in green chemistry as reusable catalysts or reaction media. mdpi.comatamanchemicals.com The continuous refinement of analytical techniques and computational modeling will be crucial for understanding the complex interactions between HPCDs and guest molecules, paving the way for the rational design of next-generation HPCDs with enhanced capabilities. mdpi.com This interdisciplinary approach ensures that HPCD science will remain a vibrant and impactful area of research for the foreseeable future. consumerconnect.net

Propiedades

Número CAS |

130981-23-6 |

|---|---|

Fórmula molecular |

C45H76O36 |

Peso molecular |

1193.1 g/mol |

Nombre IUPAC |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46S,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-47-[(2S)-2-hydroxypropoxy]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecol |

InChI |

InChI=1S/C45H76O36/c1-10(53)9-67-38-30(66)37-17(8-52)74-45(38)81-36-16(7-51)73-43(29(65)23(36)59)79-34-14(5-49)71-41(27(63)21(34)57)77-32-12(3-47)69-39(25(61)19(32)55)75-31-11(2-46)68-40(24(60)18(31)54)76-33-13(4-48)70-42(26(62)20(33)56)78-35-15(6-50)72-44(80-37)28(64)22(35)58/h10-66H,2-9H2,1H3/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m0/s1 |

Clave InChI |

AWDODIOBYTUSHB-JUFQYABCSA-N |

SMILES |

CC(COC1C(C2C(OC1OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)CO)O)O |

SMILES isomérico |

C[C@@H](CO[C@@H]1[C@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)CO)O)O |

SMILES canónico |

CC(COC1C(C2C(OC1OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)CO)O)O |

Sinónimos |

2-hydroxypropyl-CMH 2-O-(2-hydroxypropyl)cyclomaltoheptaose |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Hydroxypropyl Cyclodextrins

Regioselective Synthesis and Isomer Control for 2-Hydroxypropyl-Cyclodextrins

The regioselective synthesis of HPCDs aims to control the position of the hydroxypropyl groups on the cyclodextrin (B1172386) macrocycle. The different hydroxyl groups of the glucose units (at the C-2, C-3, and C-6 positions) exhibit varying reactivity, which can be exploited to direct substitution. The primary hydroxyl groups at the C-6 position are the most accessible, while the secondary hydroxyl at C-2 is the most acidic and reactive, and the C-3 hydroxyl is the most sterically hindered. ekb.eg

Strategies for Controlled Degree of Substitution (DS) and Substitution Pattern

The degree of substitution (DS) represents the average number of hydroxypropyl groups per cyclodextrin molecule. Controlling the DS and the specific placement of these groups is crucial for tailoring the physicochemical properties of the final product. Products from standard synthesis are complex mixtures of regioisomers and homologs, typically characterized only by their average DS. mdpi.com

Several strategies have been developed to influence the substitution pattern and DS:

pH Control: The substitution pattern can be significantly influenced by the pH of the reaction medium. In the reaction of β-cyclodextrin with propylene (B89431) oxide, high alkali concentrations favor the formation of O-6 substituted products, whereas low alkali concentrations favor substitution at the O-2 position. atamanchemicals.comatamanchemicals.com This is a fundamental method for directing the initial hydroxypropylation.

Direct Alkylation with Stoichiometric Control: While challenging, controlling the stoichiometry of the reagents is a direct approach to influence the DS. However, this often leads to a statistical distribution of products rather than a single, defined isomer. The choice of solvent also plays a critical role; for instance, direct alkylation of β-cyclodextrin with allyl bromide in DMSO yields almost exclusively the 2-O-regioisomer, while in DMF, the 6-O-regioisomer is formed with over 95% selectivity. mdpi.com

Use of Protecting Groups: A more precise but complex strategy involves the use of protecting groups to block certain hydroxyl groups, allowing for substitution at specific, unprotected positions. After the desired modification, the protecting groups are removed. This multi-step process allows for the synthesis of single-isomer CD derivatives but is often labor-intensive. researchgate.net

Enzymatic Synthesis: The use of enzymes, such as cyclodextrin glycosyltransferase (CGTase), offers a high degree of selectivity in modifying cyclodextrins, although this is more established for creating the cyclodextrin ring itself rather than for subsequent derivatization. atamanchemicals.com

| Parameter | Condition | Outcome on Substitution | Reference |

| pH / Alkali Concentration | High | Favors O-6 substitution | atamanchemicals.com, atamanchemicals.com |

| pH / Alkali Concentration | Low | Favors O-2 substitution | atamanchemicals.com, atamanchemicals.com |

| Solvent (Direct Alkylation) | DMSO | Promotes 2-O-substitution | mdpi.com |

| Solvent (Direct Alkylation) | DMF | Promotes 6-O-substitution | mdpi.com |

Stereochemical Control in the Synthesis of Defined 2-Hydroxypropyl Isomers

Achieving absolute stereochemical control to produce a single, defined 2-hydroxypropyl isomer is a significant synthetic challenge. The reaction of propylene oxide, a chiral epoxide, with the multiple hydroxyl groups of the cyclodextrin results in a diastereomeric mixture. The pentavalent phosphorus atom in phosphorothioate (B77711) derivatives presents a similar challenge of stereoisomerism, where the final product is often a mixture of RP and SP configurations. acs.org The direct synthesis of single-isomer CD derivatives is difficult because the hydroxyl groups at positions 2, 3, and 6 compete with one another during substitution. ekb.eg

Advanced separation techniques are often required to isolate specific isomers from the complex reaction mixture. Preparative chromatography is a common method used to refine the product mixture and isolate compounds with a specific substitution pattern. atamanchemicals.comatamanchemicals.com For analytical purposes, capillary electrophoresis has proven effective for separating chiral compounds using derivatized cyclodextrins, highlighting the importance of the specific isomer composition of the CD derivative for achieving separation. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in HPCD Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of HPCDs to reduce environmental impact and improve efficiency. purkh.com These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. mdpi.com

Key green chemistry strategies include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or supercritical CO2 can significantly reduce the environmental footprint of the synthesis. Some reactions can even be performed under solvent-free conditions. mdpi.com

Energy-Efficient Techniques: The use of microwave or ultrasonic irradiation can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.comresearchgate.netnih.gov These techniques can be effective for the regioselective synthesis of functionalized CDs. nih.gov

Catalysis: The use of efficient and recyclable catalysts can minimize waste and avoid the use of stoichiometric reagents. purkh.com For example, transition metal catalysts supported on solid substrates have shown promise in various organic transformations. purkh.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. purkh.com This involves optimizing reaction pathways to achieve higher yields and selectivity. purkh.com

Rational Design and Preparation of Functionalized 2-Hydroxypropyl-Cyclodextrin Derivatives

Beyond simple hydroxypropylation, HPCDs can be further functionalized to introduce specific properties for advanced applications. This involves the rational design and synthesis of derivatives with tailored host-guest binding capabilities or with labels for tracking and imaging.

Synthesis of Labeled HPCDs for Research Applications

Labeled HPCDs are invaluable tools for studying their pharmacokinetic properties and mechanism of action in biological systems. nih.govmdpi.com These derivatives are typically synthesized by covalently attaching a fluorescent dye or a radionuclide chelator to the cyclodextrin structure.

Fluorescently Labeled HPCDs: An example is the synthesis of 6-deoxy-6-[(5/6)-fluoresceinylthioureido]-(2-hydroxypropyl)-β-cyclodextrin (FITC-HPBCD). mdpi.com This is synthesized from a monoamino-HPBCD precursor, which is then reacted with fluorescein (B123965) isothiocyanate (FITC). Such derivatives allow for sensitive detection in tissues and cells to study processes like cellular uptake. mdpi.com

Radiolabeled HPCDs: For in vivo imaging techniques like Positron Emission Tomography (PET), HPCDs can be labeled with radionuclides. For instance, 68Ga-labeled NODAGA-hydroxypropyl-beta-cyclodextrin (68Ga-NODAGA-HPBCD) was synthesized for PET studies. nih.gov The synthesis involves first conjugating the chelator NODAGA to HPBCD, followed by purification and radiolabeling with Gallium-68. nih.gov Another example involved labeling acetylacetone-(2-hydroxypropyl)-beta-cyclodextrin with Indium-111 for biodistribution studies. nih.gov

| Label Type | Example Compound | Application | Reference |

| Fluorescent | FITC-HPBCD | Studying pharmacokinetics and cellular uptake | mdpi.com |

| Radionuclide (PET) | 68Ga-NODAGA-HPBCD | In vivo imaging and pharmacokinetic measurements | nih.gov |

| Radionuclide | 111In-acetylacetone-HPBCD | Biodistribution studies | nih.gov |

Design and Synthesis of HPCD Analogues with Modulated Host-Guest Properties

The host-guest properties of HPCDs can be fine-tuned by chemical modification. The goal is often to enhance binding affinity, introduce stimuli-responsiveness, or alter the selectivity for specific guest molecules. nih.govmdpi.com

Stimuli-Responsive Derivatives: HPCDs can be conjugated with molecules that respond to external stimuli like light or pH. For example, a 2-hydroxychalcone−β-cyclodextrin conjugate was designed to act as a pH- and light-responsive photoswitch. nih.gov Upon irradiation with light at different pH values, the molecule undergoes structural changes that alter its ability to bind guest molecules, allowing for external control over the host-guest interaction. nih.gov

Polymer Conjugates and Polyrotaxanes: Grafting HPCDs onto polymer backbones or threading them onto polymer chains to form polyrotaxanes can create complex supramolecular structures with unique properties. nih.govnih.govacs.org For instance, polyrotaxanes were synthesized by threading HP-β-CD onto Pluronic triblock copolymers. nih.gov These structures can act as carriers for the HPCD units. Similarly, conjugating HPCD to polymers like poly(methylvinyl ether-co-maleic anhydride) has been explored to enhance the oral bioavailability of drugs. acs.org These modifications create multivalent systems where multiple host-guest interactions can occur, leading to more stable nano-assemblies. nih.govthno.org

Conformational Control through Bridging: The synthesis of HPCD dimers or bridged derivatives can pre-organize the cavities for specific guest binding. By linking two β-CD units with a naphthylene bridge, new isomers were created whose self-assembling and inclusion properties were precisely controlled by the structure of the linker. frontiersin.org This rational design allows for the creation of macromolecular entities with programmable responsiveness. frontiersin.org

Molecular Mechanisms and Interfacial Interactions of 2 Hydroxypropyl Cyclodextrins

Fundamental Principles of Inclusion Complexation and Host-Guest Interactions

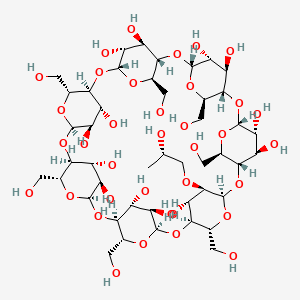

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a chemically modified cyclic oligosaccharide, composed of seven glucopyranose units linked in a toroidal, or doughnut-shaped, structure. atamanchemicals.com This unique architecture, featuring a hydrophilic exterior and a lipophilic (hydrophobic) central cavity, is fundamental to its ability to form inclusion complexes with a wide variety of "guest" molecules. gavinpublishers.comoatext.commdpi.com The formation of these complexes is a dynamic, reversible process governed by non-covalent interactions. sigmaaldrich.com

The primary driving force for the encapsulation of non-polar guest molecules is the hydrophobic effect. oatext.com In an aqueous environment, the hydrophobic cavity of HPβCD is occupied by water molecules, which are in an energetically unfavorable, high-entropy state. The displacement of these water molecules by a less polar guest molecule is an entropically driven process, leading to the formation of a more stable "host-guest" complex. researchgate.net

Beyond the hydrophobic effect, other non-covalent forces contribute to the stability of the inclusion complex. These include van der Waals forces, which are weak, short-range electrostatic interactions between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity, as well as hydrogen bonding and dipole-dipole interactions, particularly if the guest molecule possesses polar functional groups. oatext.comresearchgate.net The formation of these complexes is a straightforward process, despite the number of factors and different forces involved. oatext.com

The stoichiometry of these inclusion complexes is typically 1:1, meaning one molecule of HPβCD encapsulates one guest molecule. oatext.com However, complexes with other molar ratios, such as 1:2 or 2:1, have been observed, particularly with long-chain or bifunctional guest molecules. oatext.com For instance, at high concentrations, HPβCD can form a 2:1 complex with cholesterol. researchgate.net

The substitution of hydroxyl groups on the parent β-cyclodextrin with 2-hydroxypropyl groups enhances its aqueous solubility and can influence its complexation behavior. atamanchemicals.comnih.gov These substitutions can affect the flexibility of the cyclodextrin ring and the accessibility of the cavity, thereby modulating the stability and specificity of the inclusion complex. mdpi.com

Thermodynamic and Kinetic Analyses of Guest Encapsulation

The formation of an inclusion complex between a host, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), and a guest molecule is a thermodynamically driven process that can be characterized by kinetic parameters. The process is typically fast, with encapsulation occurring rapidly, followed by a potentially slower isomerization or conformational adjustment of the complex. nih.gov

Thermodynamically, the stability of the host-guest complex is described by the binding or association constant (Ka), which is inversely related to the dissociation constant (Kd). A higher Ka value indicates a more stable complex. The change in Gibbs free energy (ΔG) upon complexation is a key indicator of the spontaneity of the process, with a negative ΔG signifying a favorable interaction. This free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. The encapsulation process is often entropically driven due to the release of high-energy water molecules from the cyclodextrin cavity. researchgate.net

Kinetic analyses, often performed using techniques like surface plasmon resonance imaging, provide insights into the rates of association (kon) and dissociation (koff) of the guest molecule. nih.gov These kinetic parameters are crucial for understanding the dynamic nature of the complex and can be more informative than thermodynamic data alone, especially in predicting the in vivo behavior of drug-cyclodextrin complexes. nih.gov For example, a study investigating the interaction of 485 drugs with HPβCD established a relationship between the kinetic parameters (Ka, Kd) and the taste-masking efficiency of HPβCD. nih.gov

The kinetics of guest encapsulation can be influenced by several factors, including the size and shape of the guest molecule relative to the cyclodextrin cavity, as well as the specific intermolecular forces at play. The process can be modeled as a first-order kinetic process, consistent with a rapid encapsulation step followed by a slower isomerization of the complex. nih.gov

Table 1: Key Thermodynamic and Kinetic Parameters in Host-Guest Complexation

| Parameter | Symbol | Description | Significance |

| Association Constant | Ka | Equilibrium constant for the formation of the host-guest complex. | Indicates the stability of the complex; a higher Ka means a more stable complex. |

| Dissociation Constant | Kd | Equilibrium constant for the dissociation of the host-guest complex. | Inversely related to Ka; a lower Kd indicates a more stable complex. |

| Gibbs Free Energy Change | ΔG | The overall energy change during complex formation. | A negative value indicates a spontaneous and favorable process. |

| Enthalpy Change | ΔH | The heat absorbed or released during complex formation. | Reflects the net effect of bond breaking and bond formation. |

| Entropy Change | ΔS | The change in disorder of the system upon complex formation. | Often positive and a major driving force due to the release of water molecules. |

| Association Rate Constant | kon | The rate at which the host and guest form a complex. | Provides insight into the speed of complex formation. |

| Dissociation Rate Constant | koff | The rate at which the host-guest complex breaks apart. | Indicates the lability of the complex. |

Structural Determinants of Complexation Specificity and Stability

The specificity and stability of inclusion complexes formed by 2-hydroxypropyl-β-cyclodextrin (HPβCD) are governed by a combination of structural factors related to both the host and the guest molecules. A key determinant is the geometric compatibility between the guest molecule and the cyclodextrin cavity. aip.org The seven-glucopyranose unit structure of β-cyclodextrins provides a cavity diameter of approximately 7.5 Å, which is well-suited for encapsulating molecules the size of hormones, vitamins, and many pharmaceutical compounds. sigmaaldrich.com

The stability of the complex is significantly influenced by the hydrophobic interactions between the non-polar regions of the guest molecule and the inner walls of the cyclodextrin cavity. oatext.com The substitution of hydroxyl groups with 2-hydroxypropyl moieties in HPβCD can further refine these interactions. These substituent groups can occasionally block the hydrophobic cavity, which may hinder the inclusion of a guest molecule. mdpi.com Studies have shown that HPβCDs with a higher number of hydroxypropyl substitutions are more prone to this self-closure. mdpi.com

The orientation of the guest molecule within the cavity also plays a crucial role in the stability of the complex. For instance, in the complexation of HPβCD with cholesterol, both 1:1 and 2:1 complexes can form. researchgate.netacs.org Molecular dynamics simulations have revealed that in a 1:1 complex, the β-cyclodextrin ring tends to be located at the edge of the steroid skeleton. acs.org The 2:1 complex, which can exist in different orientations (head-to-head, head-to-tail, tail-to-head, and tail-to-tail), exhibits a higher affinity for cholesterol compared to the 1:1 complex. researchgate.netacs.org Specifically, the head-to-tail and head-to-head dimer configurations show the highest affinity. acs.org

The chemical modification of the parent β-cyclodextrin to HPβCD generally leads to enhanced stability of the resulting inclusion complexes. atamanchemicals.com This increased stability is attributed to factors such as greater water solubility and altered intermolecular interactions. atamanchemicals.comnih.gov The presence of the hydroxypropyl groups can also influence the conformational flexibility of the cyclodextrin ring, which in turn affects its ability to accommodate guest molecules. mdpi.com

Interactions of HPCDs with Biological Membranes and Lipid Systems

2-Hydroxypropyl-cyclodextrins (HPCDs) exhibit significant interactions with biological membranes and lipid systems, primarily due to their ability to form inclusion complexes with lipophilic molecules, most notably cholesterol. gavinpublishers.comnih.gov These interactions can lead to modifications in the biophysical properties of the membrane, including its fluidity, stability, and permeability. nih.govucl.ac.be

The interaction of HPCDs with lipid bilayers is a complex process. In neutral liposomes composed of dipalmitoylphosphatidylcholine (DPPC), the primary binding sites for HPCD are the phosphate (B84403) groups of the lipids. researcher.life This interaction can lead to the stabilization of the gel state of these single-component liposomes. researcher.life However, the inclusion of an anionic lipid like cardiolipin (B10847521) alters the nature of this interaction, leading to lipid disorder and a disturbance of membrane integrity. researcher.life

HPCDs can also influence the phase transition of lipid bilayers. In anionic liposomes, HPCD can induce a stratification of the bilayer into microphases with different lipid compositions, leading to destabilization in certain regions and decreased lipid mobility in others. researcher.life This ability to modulate membrane properties is a key aspect of their biological activity.

Mechanistic Investigations of Cholesterol and Lipid Extraction

One of the most well-documented interactions of 2-hydroxypropyl-β-cyclodextrin (HPβCD) with biological membranes is its ability to extract cholesterol and other lipids. gavinpublishers.comresearchgate.net This process is driven by the formation of a stable inclusion complex between the hydrophobic cholesterol molecule and the non-polar cavity of the HPβCD. nih.gov

The mechanism of cholesterol extraction is thought to occur in a step-wise manner. HPβCD molecules in the aqueous phase can directly interact with the plasma membrane, where they can sequester cholesterol molecules. researchgate.net This process can occur on a very rapid timescale. gavinpublishers.com The cholesterol-laden HPβCD can then act as a shuttle, transferring the cholesterol to other acceptors, such as apolipoproteins in the bloodstream. researchgate.net

Studies using model membranes have shown that HPβCD can induce the solubilization of lipid vesicles, with the efficiency of this process being dependent on the lipid composition, including the acyl chain length and degree of unsaturation of the phospholipids. researchgate.net The extraction of cholesterol by HPβCD has been shown to be more specific compared to other cyclodextrin derivatives like methyl-β-cyclodextrin. nih.gov

The stoichiometry of the HPβCD-cholesterol complex plays a significant role in the extraction process. While 1:1 complexes are formed, the formation of a more soluble 2:1 complex at higher HPβCD concentrations is believed to be a key factor in its efficacy in removing cholesterol. nih.gov This differential mode of inclusion is also linked to the safety profile of different cyclodextrin derivatives. nih.gov

Table 2: Factors Influencing Cholesterol Extraction by HPβCD

| Factor | Influence on Extraction | Reference(s) |

| HPβCD Concentration | Higher concentrations generally lead to greater cholesterol extraction. The formation of 2:1 complexes at higher concentrations enhances solubility and extraction. | pnas.org, nih.gov |

| Lipid Composition of the Membrane | The presence of specific lipids, such as anionic lipids, can alter the interaction and extraction efficiency. | researcher.life |

| Phospholipid Acyl Chain Length | Longer acyl chains can increase the resistance of the membrane to solubilization by cyclodextrins. | researchgate.net |

| Stoichiometry of the Complex | The formation of 2:1 HPβCD-cholesterol complexes is more effective for cholesterol removal than 1:1 complexes. | researchgate.net, nih.gov |

| Type of Cyclodextrin | Different cyclodextrin derivatives exhibit varying affinities for cholesterol and other lipids. | nih.gov |

Elucidation of Membrane Permeation and Transport Mechanisms

The interaction of 2-hydroxypropyl-cyclodextrins (HPCDs) with biological membranes can facilitate the permeation and transport of guest molecules across these barriers. atamanchemicals.com The formation of an inclusion complex with HPCD can increase the aqueous solubility of a lipophilic drug, thereby increasing its concentration gradient at the membrane surface and promoting its passive diffusion. atamanchemicals.com

Furthermore, the interaction of HPCD itself with the membrane can lead to transient and localized disruptions in the lipid bilayer, creating defects that may enhance the transport of the encapsulated drug. researcher.life This effect is particularly noted in studies with anionic liposomes, where HPCD induces lipid disorder and disturbs membrane integrity. researcher.life

In the context of cellular uptake, HPCD and its complexes can be internalized through endocytic pathways. researchgate.net Studies have shown that HPCD can enter cells via endo/pinocytosis and accumulate in late endosomal/lysosomal compartments. researchgate.net This internalization provides a mechanism for the intracellular delivery of guest molecules.

The transport of HPCD-modified nanoparticles across epithelial cell layers has also been investigated. For instance, HPβ-CD-modified solid lipid nanoparticles have been shown to be transported across Caco-2 cell monolayers primarily through macropinocytosis and caveolae-dependent pathways. nih.gov The nanoparticles were found to be localized in the Golgi complex and endoplasmic reticulum, with minimal involvement of lysosomes, suggesting a pathway that bypasses lysosomal degradation. nih.gov This highlights the potential of HPCD as a component of advanced drug delivery systems designed to enhance oral absorption and intracellular targeting. nih.gov

Modulation of Cellular and Biochemical Pathways by 2-Hydroxypropyl-Cyclodextrins

Beyond its role as a drug delivery vehicle, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to directly modulate various cellular and biochemical pathways. A significant aspect of its biological activity stems from its ability to alter cellular cholesterol homeostasis. researchgate.net

By extracting cholesterol from cellular membranes, HPβCD can trigger a cascade of downstream signaling events. For example, the removal of cholesterol can activate the Liver X Receptor (LXR) signaling pathway. researchgate.net This activation leads to an increase in the expression of genes involved in cholesterol efflux, such as ABCA1 and APOE, thereby promoting the removal of cellular cholesterol. researchgate.net

HPβCD has also been found to induce autophagy, a cellular process responsible for the degradation and recycling of cellular components. nih.gov This is mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov This induction of autophagy may contribute to the clearance of accumulated lipids in certain lysosomal storage disorders. nih.gov

Furthermore, HPβCD can influence the expression of various growth factors. It has been shown to increase the levels of vascular endothelial growth factor A (VEGF-A) and platelet-derived growth factor BB (PDGF-BB) in human umbilical vein endothelial cells (HUVECs). plos.org In animal models, administration of HPβCD has been linked to increased expression of VEGF-A, PDGF-BB, and transforming growth factor beta-1 (TGF-β1) in ischemic muscle tissue. plos.org These findings suggest a role for HPβCD in promoting angiogenesis. plos.org

The interaction of HPβCD with the cell membrane can also impact the activity of membrane-associated proteins and signaling pathways. For instance, it has been shown to stimulate protein kinase B (Akt) and extracellular signal-regulated kinases (ERK), leading to the phosphorylation of endothelial nitric oxide synthase (eNOS). plos.org

In some cancer cell lines, HPβCD has been observed to induce apoptosis, although the precise mechanisms are still under investigation. plos.org It is hypothesized that this may be related to the alteration of membrane lipid composition and the disruption of signaling platforms within the cell membrane. plos.org

Regulation of Autophagic Flux and Lysosomal Homeostasis

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide known to modulate cholesterol movement and impact lysosomal function, which in turn significantly regulates autophagy. nih.gov Research demonstrates that HPβCD exerts complex and sometimes conflicting actions on the autophagic process.

One primary mechanism is the activation of Transcription Factor EB (TFEB), a principal regulator of lysosomal biogenesis and autophagy. aging-us.comnih.gov By activating TFEB, HPβCD can enhance cellular degradative capacities, leading to the clearance of stored lipids and other substrates. aging-us.comnih.gov Studies in fibroblasts deficient in Saposin C (Sap C), which exhibit defective autophagy, have shown that treatment with HPβCD restores lysosomal function. It achieves this by increasing the expression levels and enzymatic activities of the lysosomal proteases Cathepsin B and Cathepsin D, thereby normalizing autophagic flux and clearing accumulated cholesterol and ceramide. oup.com

However, the effect of HPβCD on autophagic flux is multifaceted. In vivo studies on mouse models have revealed a dual role. First, HPβCD stimulates lysosomal proteolytic activity, enhancing the degradation of substrates within the lysosome. Second, it can simultaneously impede the fusion of autophagosomes with lysosomes. This delay in maturation, evidenced by the accumulation of autophagic markers like LC3-II and p62, may serve to alleviate stress on lysosomes already burdened with accumulated substrates. nih.gov This effect was confirmed by observing increased LC3-II levels in HPβCD-treated cells in the presence of bafilomycin, which indicates a genuine increase in autophagic flux rather than a blockage of the final degradation step. nih.gov

These findings highlight that HPβCD's regulatory role in autophagy is not merely one of simple activation but a complex modulation of different stages of the pathway, from lysosomal biogenesis to the dynamics of autophagosome maturation. nih.govoup.comnih.gov

Table 1: Effects of HPβCD on Autophagy and Lysosomal Markers

| Marker/Process | Observed Effect of HPβCD Treatment | Relevant Cell/Model System | Reference(s) |

| TFEB (Transcription Factor EB) | Activation | Cultured human fibroblasts | aging-us.comnih.gov |

| Cathepsin B & D | Increased expression and activity | Sap C-deficient fibroblasts | oup.com |

| Autophagic Flux | Increased overall flux | Cultured human fibroblasts | nih.gov |

| Autophagosome-Lysosome Fusion | Impeded/Delayed | Wild-type and AD model mice | nih.gov |

| LC3-II & p62 Accumulation | Increased (due to delayed fusion) | Wild-type and AD model mice | nih.gov |

| Lysosomal Lipid Storage | Decreased (Cholesterol, Ceramide) | Sap C-deficient fibroblasts | oup.com |

Influence on Cellular Signaling Cascades (e.g., TGF-β/Smad)

2-Hydroxypropyl-β-cyclodextrin significantly influences the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical cascade involved in processes like the epithelial-to-mesenchymal transition (EMT). spandidos-publications.com The effect of HPβCD is notably concentration-dependent, leading to different outcomes based on the amount used. nih.govresearchgate.net

At high concentrations (e.g., 5 mmol/L), HPβCD has been shown to attenuate or block the TGF-β/Smad pathway. spandidos-publications.comresearchgate.net This inhibitory action is linked to its ability to modulate cholesterol homeostasis and induce endoplasmic reticulum (ER) stress. Specifically, high concentrations of HPβCD can deplete cholesterol from lipid rafts in the cell membrane, which negatively regulates the expression of the TGF-β type I receptor (TβRI). spandidos-publications.com This disruption leads to the suppression of Smad2 phosphorylation (p-Smad2), a key step in the activation of the signaling cascade. spandidos-publications.com Furthermore, these high concentrations can cause cholesterol to accumulate locally in the ER, triggering ER stress, which in turn contributes to the inhibition of the TGF-β pathway and the suppression of EMT in breast cancer cells. nih.govresearchgate.net

Conversely, low concentrations of HPβCD (e.g., 0.2-0.8 mmol/L) can have the opposite effect. nih.govresearchgate.net At these levels, HPβCD decreases membrane cholesterol, which paradoxically enhances the levels of TGF-β receptor I within lipid rafts. nih.gov This leads to an activation of the TGF-β/Smad signaling pathway, an inhibition of ER stress, and a promotion of EMT. nih.govresearchgate.net

This dual regulatory capacity highlights the complexity of HPβCD's interaction with cellular membranes and its downstream consequences on major signaling pathways.

Table 2: Concentration-Dependent Effects of HPβCD on the TGF-β/Smad Pathway

| HPβCD Concentration | Effect on Membrane Cholesterol | Effect on TGF-β/Smad Pathway | Downstream Effect on EMT | Reference(s) |

| High (e.g., 5-10 mmol/L) | Depletion from lipid rafts | Inhibition (↓ TβRI expression, ↓ p-Smad2) | Attenuated/Inhibited | nih.govresearchgate.netspandidos-publications.com |

| Low (e.g., <1 mmol/L) | Decrease | Activation (↑ TβRI in lipid rafts) | Promoted/Elevated | nih.govresearchgate.net |

Enzymatic Interactions: Insights from 2-Hydroxypropyl-CoM Lyase Studies

2-Hydroxypropyl-CoM lyase (EC 4.4.1.23), also known as epoxyalkane:coenzyme M transferase (EaCoMT), is a zinc-dependent enzyme that plays a critical role in the bacterial metabolism of aliphatic epoxides. wikipedia.orgcreative-enzymes.comacs.org It is a key component of a four-part enzyme system in bacteria like Xanthobacter sp. strain Py2 that enables the carboxylation of epoxyalkanes. qmul.ac.ukcreative-enzymes.com

The primary function of this enzyme is to catalyze the nucleophilic addition of coenzyme M (CoM) to short-chain epoxyalkanes, such as epoxypropane. acs.orgnih.gov This reaction opens the epoxide ring and forms a stable thioether conjugate, (R)- or (S)-2-hydroxypropyl-CoM. wikipedia.orgexpasy.org The enzyme can act on both enantiomers of chiral epoxyalkanes. expasy.orgcreative-enzymes.com The reaction is reversible, though it proceeds in the direction of forming the conjugate for metabolic purposes. uniprot.org

Kinetic studies have characterized the enzyme's activity, revealing a random sequential mechanism. nih.govacs.org The binding of both the epoxide substrate and the CoM cofactor is essential for catalysis. The enzyme exhibits high specificity for CoM; other thiols like 2-mercaptoethanol (B42355) or glutathione (B108866) are poor substitutes. nih.govacs.org The zinc ion cofactor is crucial for activity, playing a key role in activating the thiol group of CoM for its nucleophilic attack on the epoxide. nih.govuniprot.org The stoichiometry of CoM binding correlates directly with the enzyme's zinc content. nih.gov

Table 3: Properties and Kinetic Parameters of 2-Hydroxypropyl-CoM Lyase (EaCoMT)

| Property | Description | Value/Finding | Reference(s) |

| EC Number | Enzyme Commission Number | 4.4.1.23 | wikipedia.orgqmul.ac.uk |

| Systematic Name | IUPAC-recommended name | (R)-2-hydroxypropyl-CoM:2-sulfanylethanesulfonate lyase | qmul.ac.uk |

| Cofactor | Required metal ion | Zinc (Zn²⁺) | wikipedia.orgcreative-enzymes.comuniprot.org |

| Reaction | Catalyzed chemical transformation | (R/S)-epoxypropane + HS-CoM ⇌ (R/S)-2-hydroxypropyl-CoM | wikipedia.orgexpasy.org |

| Mechanism | Kinetic mechanism | Random sequential | nih.govacs.org |

| Kₘ (epoxypropane) | Michaelis constant for epoxypropane | 1.8 µM | nih.govacs.org |

| Kₘ (Coenzyme M) | Michaelis constant for Coenzyme M | 34 µM | nih.govacs.org |

| kcat | Catalytic rate constant | 6.5 s⁻¹ | nih.govacs.org |

| Substrate Specificity | Thiol substrate preference | Highly specific for Coenzyme M | nih.govacs.org |

Applications of 2 Hydroxypropyl Cyclodextrins As Research Tools in Model Systems

Mechanistic Studies in In Vitro Cellular and Organoid Models

In vitro models, including established cell lines and advanced organoid cultures, provide a controlled environment to investigate the direct effects of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) on cellular functions. These systems have been crucial in elucidating the compound's influence on fundamental biological processes.

Probing Cholesterol Homeostasis and Endoplasmic Reticulum Stress in Cell Lines

HP-β-CD is widely utilized to manipulate cellular cholesterol levels, offering insights into the intricate relationship between cholesterol balance and endoplasmic reticulum (ER) function. nih.govfrontiersin.org As a cholesterol-chelating agent, HP-β-CD can extract cholesterol from plasma membranes and lipid rafts. nih.govnih.gov This disruption of cholesterol homeostasis is a powerful tool for studying its consequences.

Research in breast cancer cell lines, such as MDA-MB-231 and BT-549, demonstrates that high concentrations of HP-β-CD can trigger ER stress. researchgate.net This occurs because the compound can lead to an accumulation of cholesterol within the ER by altering the expression of cholesterol-regulating proteins like LXRα and HMG-CoA reductase (HMGCR). researchgate.net The resulting cholesterol imbalance in the ER activates the unfolded protein response (UPR), a key indicator of ER stress. researchgate.net This activation is confirmed by the increased expression of ER stress marker proteins, including Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP). researchgate.net In contrast, low concentrations of HP-β-CD are reported to deplete membrane cholesterol, which can inhibit ER stress. researchgate.net The ability to modulate these pathways makes HP-β-CD a valuable tool for investigating diseases where cholesterol metabolism and ER stress are implicated. nih.govresearchgate.net

Table 1: Effect of HP-β-CD on Cholesterol Homeostasis and ER Stress Markers in Cancer Cell Lines

| Cell Line | HP-β-CD Concentration | Effect on Cholesterol Regulation | Effect on ER Stress Markers | Reference |

|---|---|---|---|---|

| MDA-MB-231 | High (e.g., 5-10 mM) | Decreased LXRα expression, Increased HMGCR expression, ER cholesterol accumulation | Increased GRP78 and CHOP expression | researchgate.net |

| BT-549 | High | Feedback effects induce cholesterol accumulation in the ER | Triggered ER stress | nih.gov |

| MCF-7 | 10 mM | Reduced intracellular cholesterol | Not specified, but induced apoptosis | mdpi.com |

| MDA-MB-231 | Low | Depletion of membrane cholesterol | Inhibition of ER stress | researchgate.net |

Investigation of Epithelial-Mesenchymal Transition (EMT) Mechanisms

The epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, and its regulation is complex. nih.gov HP-β-CD has emerged as a key research compound for exploring the link between cholesterol metabolism, ER stress, and EMT. nih.gov

Studies have shown that HP-β-CD can suppress EMT in breast cancer cells by inducing ER stress. nih.gov The mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a potent inducer of EMT. nih.govresearchgate.net By depleting cholesterol from lipid rafts, HP-β-CD can decrease the expression of the TGF-β receptor I (TβRI). nih.govresearchgate.net This disruption interferes with TGF-β1-induced signaling, leading to a molecular switch characteristic of EMT reversal: an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin. nih.govresearchgate.net This effect is concentration-dependent; high concentrations of HP-β-CD inhibit EMT by inducing ER stress, while low concentrations may promote EMT by enhancing TGF-β signaling through a different mechanism. researchgate.net These findings highlight HP-β-CD's role as a tool to dissect the signaling platforms within lipid rafts that govern cellular plasticity. nih.govnih.gov

Use in Biochemical Assay Development and Target Validation

The utility of HP-β-CD extends to the foundational aspects of drug development and biochemical research, including assay development and target validation. nih.gov Given that HP-β-CD is itself an investigational drug for conditions like Niemann-Pick type C1 (NPC1) disease, robust and sensitive methods for its quantification are essential. nih.gov

Researchers have successfully developed and validated novel analytical assays, such as two-dimensional liquid chromatography with in-source fragmentation tandem mass spectrometry (2D-LC-IF-MS/MS) and ultra-high-performance liquid chromatography with a charged aerosol detector (UHPLC-CAD). nih.govmdpi.com These methods allow for the precise quantification of HP-β-CD in complex biological matrices like human plasma and cerebrospinal fluid (CSF). nih.gov The development of these sensitive assays is critical for conducting pharmacokinetic (PK) studies, which are necessary to validate that the compound reaches its intended target in sufficient concentrations. nih.govnih.gov Furthermore, HP-β-CD is widely used as a standard biochemical reagent in laboratory settings to deplete cholesterol, enabling researchers to validate the role of cholesterol-dependent pathways in various cellular processes. medchemexpress.commedchemexpress.com

Table 2: Validated Analytical Methods for HP-β-CD Quantification

| Assay Method | Matrix | Key Feature | Application | Reference |

|---|---|---|---|---|

| 2D-LC-IF-MS/MS | Human Plasma, CSF | ~100-fold more sensitive than older HPLC assays | Pharmacokinetic analysis for clinical trials | nih.gov |

| RP-UPLC-MS/MS | Human Plasma, CSF | High sensitivity and accuracy | Pharmacokinetic analysis for clinical trials | nih.gov |

| UHPLC-CAD | Aqueous Solutions | Good linearity and accuracy (recovery >98%) | Quantification for formulation and permeation studies | mdpi.com |

Insights from Non-Human In Vivo Research Models

Animal models are indispensable for understanding the systemic effects, efficacy, and safety of investigational compounds. Research using various animal species has provided critical insights into how HP-β-CD functions in a complex biological system.

Modulation of Inflammatory Responses and Neurodegeneration Mechanisms in Animal Models

The application of HP-β-CD in animal models of neurodegeneration has been particularly promising. In mouse and cat models of Niemann-Pick type C (NPC) disease, a fatal cholesterol storage disorder, HP-β-CD treatment delays neurodegeneration, reduces the accumulation of cholesterol in neurons, and extends lifespan. nih.govacs.orgnih.gov Its therapeutic potential has been explored in other neurodegenerative conditions as well. In a mouse model of Alzheimer's disease, HP-β-CD administration improved memory, reduced Aβ plaque deposition, and upregulated genes involved in cholesterol transport and Aβ clearance. mdpi.com Similarly, in a mouse model of Parkinson's disease, the compound provided protection against MPTP-induced toxicity and has been shown to facilitate the clearance of α-synuclein aggregates. mdpi.comresearchgate.net

Table 3: Summary of HP-β-CD Effects in In Vivo Disease Models

| Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Metabolic Inflammation | Ldlr-/- Mouse | Increased hepatic inflammation and pro-inflammatory cytokine release. | nih.govfrontiersin.org |

| Colitis | Mouse | Alleviated colon shortening and improved pathology; modulated gut microbiota. | nih.gov |

| Niemann-Pick Type C | Mouse, Cat | Delayed neurodegeneration, reduced cholesterol storage, increased lifespan. | acs.orgnih.gov |

| Alzheimer's Disease | Tg19959 Mouse | Improved spatial memory, decreased Aβ plaque deposition. | mdpi.com |

| Parkinson's Disease | MPTP-induced Mouse | Protected against dopaminergic neuron toxicity. | researchgate.net |

Analysis of Compound Distribution and Metabolic Fate in Animal Systems

Understanding the pharmacokinetics—how a compound is absorbed, distributed, metabolized, and excreted—is vital. Studies in various animal models have characterized the behavior of HP-β-CD following administration. A key finding is that its ability to cross the blood-brain barrier (BBB) is very limited when administered systemically (e.g., subcutaneously or intravenously). nih.gov Studies in NPC1 mice showed that the dose required to affect cholesterol synthesis in the brain was significantly higher than in the liver, underscoring its low rate of BBB penetration. nih.gov

However, the route of administration dramatically alters its distribution. A study in normal cats using radiolabeled [14C]-HP-β-CD administered directly into the cerebrospinal fluid via intrathecal injection revealed wide distribution throughout the body. nih.gov Crucially, this route allowed the compound to penetrate deep into the central nervous system, reaching its highest concentration at 4 hours and maintaining a high presence even at 24 hours post-dose. nih.gov The compound exhibited a relatively long half-life of 11-30 hours in the cerebral ventricles and subarachnoid space, which may contribute to its efficacy in feline models of NPC disease. nih.gov Tissues outside the CNS with high concentrations included the nasal turbinates and pituitary gland. nih.gov Toxicological reviews summarizing studies in rats, mice, and dogs conclude that HP-β-CD is generally well-tolerated, especially when given orally, showing limited toxicity. researchgate.netnih.gov

Development of 2-Hydroxypropyl-Cyclodextrin-Based Chemical Probes and Catalytic Systems

2-Hydroxypropyl-cyclodextrins (HPCDs) have emerged as versatile scaffolds in the development of sophisticated research tools. Their unique host-guest complexation capabilities, coupled with their biocompatibility and ease of chemical modification, allow for the creation of advanced chemical probes for biological imaging and highly efficient catalytic systems. These tools are instrumental in elucidating complex biological and chemical processes in various model systems.

The ability to track molecules within biological systems is crucial for understanding their pharmacokinetic profiles and mechanisms of action. nih.gov HPCDs can be chemically modified with various labels, such as fluorophores and radioisotopes, to create probes for real-time imaging and tracking in vitro and ex vivo. nih.govmdpi.com

Fluorescently labeled HPCDs are powerful tools for studying cellular uptake and tissue distribution. nih.gov For instance, 6-deoxy-6-[(5/6)-fluoresceinylthioureido]-(2-hydroxypropyl)-β-cyclodextrin (FITC-HPBCD) has been synthesized and used to investigate the pharmacokinetic parameters of HPBCD in mice. nih.gov Studies using FITC-HPBCD revealed rapid distribution and elimination, similar to unlabeled HPBCD. nih.gov Ex vivo fluorescence imaging of tissues from treated mice showed that the fluorescent signal could be detected in the lungs, liver, brain, and spleen after 30 minutes, with significant amounts found in the kidneys after 60 minutes, consistent with renal excretion. nih.gov At the cellular level, in vitro experiments with Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that FITC-HPBCD could be internalized and detected within small cytoplasmic vesicles after just 30 minutes of treatment. nih.gov Similarly, fluorescently labeled 2-HP-β-CD modified poly(lactide-co-glycolide) nanoparticles (PLGA-NPs) have shown enhanced cellular uptake in A549 cancer cells compared to unlabeled nanoparticles. dovepress.com

For in vivo applications, radiolabeling offers superior tissue penetration and quantitative analysis capabilities. nih.gov A derivative of 2-Hydroxypropyl-β-CD, specifically 6-deoxy-6-monoamino-(2-Hydroxypropyl)-β-CD (NH2-HPBCD), was conjugated with a chelator (p-NCS-benzyl-NODA-GA) and radiolabeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography/Computed Tomography (PET/CT) imaging. mdpi.com In vivo and ex vivo studies in healthy mice using this probe provided insights into the whole-body distribution of the cyclodextrin (B1172386) derivative. mdpi.comnih.gov These labeling strategies transform HPCDs into dynamic probes, enabling detailed investigation of their biological pathways and interactions. nih.gov

Table 1: Examples of Labeled HPCDs for Imaging and Tracking

| Labeled HPCD Compound | Label Type | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| FITC-HPBCD | Fluorescent (FITC) | Pharmacokinetic studies in mice; In vitro cellular uptake in HUVECs. | Rapid distribution and renal elimination; detected in lungs, liver, brain, spleen; internalized into cytoplasmic vesicles. | nih.gov |

| ⁶⁸Ga-NODAGA-NH₂-HPBCD | Radioisotope (⁶⁸Ga) | In vivo and ex vivo distribution studies in mice using PET/CT. | Enables whole-body imaging to determine the biodistribution of the HPBCD derivative. | mdpi.com |

Chemically modified cyclodextrins, including HPCDs, have been successfully employed to enhance the efficiency and selectivity of various transition metal-catalyzed reactions in aqueous media. mdpi.comresearchgate.net They can function as mass transfer additives, catalyst stabilizers, or components of novel water-soluble ligands. mdpi.comacademie-sciences.fr

In the context of palladium-catalyzed cross-coupling reactions, HPCDs have proven particularly effective. One notable application is in the Heck coupling reaction, which forms a substituted alkene from an unsaturated halide and an alkene. Research has demonstrated that using HPCDs in conjunction with a palladium on calcium carbonate (Pd/CaCO₃) catalyst creates an efficient and selective system for ligand-free aqueous Heck reactions. researchgate.netresearchgate.net The presence of HPCDs can significantly improve reaction yields and stereoselectivity. For example, the reaction between iodobenzene (B50100) and styrene (B11656) in the presence of 2-hydroxypropyl-α-cyclodextrin (α-HPCD) resulted in an 80% yield, compared to a 61% yield without the cyclodextrin. researchgate.net

The cavity size of the HPCD plays a crucial role in tuning the reaction's selectivity. researchgate.net Studies have shown that a smaller cavity size can lead to higher stereoselectivity in aqueous Heck couplings. researchgate.net Furthermore, HPCDs can influence the reaction pathway. In reactions with acrylonitrile, the use of the Pd/CaCO₃-HPCD system unexpectedly favored hydroarylation, producing 3-phenylpropionitrile (B121915) derivatives without the need for traditional hydride donors. researchgate.netresearchgate.net The mechanism is thought to involve the HPCD increasing the dispersion of the palladium catalyst and stabilizing catalytically active palladium species that may leach from the solid support. researchgate.net This stabilization effect, combined with host-guest interactions, underpins the enhanced catalytic performance. researchgate.net

Table 2: Research Findings on HPCDs in Catalytic Reactions

| Catalytic System | Reaction Type | Substrates | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pd/CaCO₃ with HPCDs | Heck Coupling | Iodobenzene and Styrene | Yield increased from 61% (without CD) to 80% (with α-HPCD); stereoselectivity is tunable by CD cavity size. | researchgate.net |

| Pd/CaCO₃ with HPCDs | Hydroarylation | Acrylonitrile | The reaction pathway shifted to favor hydroarylation, providing access to 3-phenylpropionitrile derivatives. | researchgate.netresearchgate.net |

| Pd(OAc)₂ with HPCDs | Heck Coupling | Aryl halides and alkenes | HPCDs act as supramolecular hosts in phosphine-free Heck reactions in aqueous media. | orcid.org |

Biosorption is a process where substances are removed from a solution by a biological material through mechanisms like adsorption, ion exchange, and complexation. ekb.egmdpi.com Cross-linked polymers based on 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) have been developed as effective adsorbents for removing pollutants, such as textile dyes, from aqueous solutions. mdpi.com Studying these systems provides a deeper mechanistic understanding of the underlying sorption processes.

The effectiveness of these HP-β-CD-based polymers stems from their unique structure, which combines the encapsulating ability of the cyclodextrin cavity with a porous polymer network. Research on the adsorption of Direct Red 83:1 dye onto an epichlorohydrin (B41342) cross-linked HP-β-CD polymer explored the process kinetics and mechanism. mdpi.com The experimental data fit well with the pseudo-second-order kinetic model, which suggests that the rate-limiting step of the adsorption process is chemisorption. mdpi.com This indicates that the binding of the dye to the polymer involves the formation of chemical bonds, rather than just weak physical forces.

The mechanism involves weak interactions between the polymer and the substrate, which synergistically enhance the performance. acs.org The functional groups on the HP-β-CD polymer, such as hydroxyl groups, and the hydrophobic cavity of the cyclodextrin units, provide active sites for interaction with pollutant molecules. mdpi.comnih.gov The study of adsorption isotherms and kinetics helps to elucidate these interactions, confirming that HP-β-CD polymers act as efficient materials for sequestration through a combination of surface adsorption and inclusion complexation. mdpi.com This application of HPCDs not only offers a practical solution for water treatment but also serves as a model system for understanding the fundamental principles of biosorption. ekb.egmdpi.com

Table 3: Adsorption Characteristics of HP-β-CD Polymer for Dye Removal

| Adsorbent | Pollutant | Kinetic Model Fit | Proposed Rate-Controlling Step | Key Mechanism | Reference(s) |

|---|

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Hydroxypropyl Cyclodextrin Research

High-Resolution Structural Characterization of HPCD Isomers and Derivatives

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is not a single molecular entity but a complex mixture of isomers that differ in the degree of hydroxypropylation and the specific positions of the substituents on the cyclodextrin (B1172386) framework. cyclodextrinnews.com This complexity presents significant challenges for its thorough characterization. cyclodextrinnews.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the substitution pattern of 2-Hydroxypropyl-β-cyclodextrin (HPβCD). It allows for the determination of the molar substitution (MS), which is the number of hydroxypropyl groups per glucose unit, and provides insight into the distribution of these substituents. roquette.com

Key Research Findings:

¹H NMR: The proton NMR spectrum of HPβCD shows a characteristic doublet at approximately 1.1 ppm, which corresponds to the methyl protons of the hydroxypropyl groups. researchgate.netuliege.be The signals for the backbone protons of the cyclodextrin appear between 3 and 6 ppm. researchgate.net By comparing the integration of the methyl signal to that of the anomeric protons of the cyclodextrin, the average degree of substitution can be calculated.

¹³C NMR: Carbon-13 NMR provides complementary information, with specific chemical shifts indicating the position of substitution on the glucose units (C2, C3, or C6). cyclodextrinnews.comscielo.br

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the structural assignments. d-nb.info ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to study the spatial proximity of the guest molecule and the HPβCD cavity in inclusion complexes. researchgate.net

Substitution Pattern: A study utilizing a simple NMR-based approach successfully differentiated the characteristic chemical shifts of hydroxypropyl sidechains at different substitution positions. This allowed for the precise assignment of these positions, revealing for one product, CAVASOL® W7 HP, a substitution pattern of 58% at the C2 position, 32% at the C3 position, and 10% at the C6 position. cyclodextrinnews.com This level of detailed structural information is crucial for understanding structure-activity relationships. cyclodextrinnews.com

Mass Spectrometry for Isomer Distribution and Purity Assessment

Mass spectrometry (MS) is an essential technique for characterizing the complex mixture of isomers present in HPβCD and assessing its purity. roquette.com

Key Research Findings:

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is widely used to obtain a "polydispersity fingerprint" of HPβCD. roquette.com This fingerprint reveals the distribution of species with varying numbers of hydroxypropyl substituents. roquette.com Each peak in the mass spectrum corresponds to a β-cyclodextrin molecule with a specific number of hydroxypropyl groups. roquette.com While ESI-MS provides excellent information on the distribution of substitution, it does not typically resolve positional isomers. roquette.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another valuable tool for analyzing the molecular weight distribution of HPβCD and its derivatives. nist.govnih.gov It can provide information about the masses of the various substituted molecules within a sample. nist.govnih.gov Studies have used MALDI-TOF MS to analyze libraries of polymerizable cyclodextrin derivatives, revealing a range of masses corresponding to different degrees of substitution. nist.govnih.gov

Ultra High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS): This powerful combination allows for the separation and identification of a large number of isomers. In one study on a related substituted cyclodextrin, UHPLC-HRMS was able to detect 12 different isomers with a degree of substitution of one. mdpi.com

Characterization of HPCD Aggregation Phenomena in Solution

2-Hydroxypropyl-β-cyclodextrin (HPβCD) is known to self-assemble in aqueous solutions, forming aggregates. nih.govresearchgate.net The characterization of this aggregation behavior is critical, as it can influence the properties and performance of HPβCD-containing formulations.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a primary technique used to detect and measure the size of HPβCD aggregates in solution. nih.govresearchgate.net It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov

Key Research Findings:

DLS has proven to be an effective method for detecting HPβCD aggregates and estimating their hydrodynamic diameter. nih.govresearchgate.netmdpi.com

Studies have shown that the size of HPβCD aggregates increases with increasing concentration of the cyclodextrin in aqueous solutions. nih.govresearchgate.net

In one study, at HPβCD concentrations below 1% (w/v), the scattering intensity was too low for accurate detection of particles. However, at higher concentrations, aggregates were readily observed. nih.gov

Filtration can reduce the hydrodynamic diameter of the aggregates, and the aggregation process appears to be reversible. nih.gov

Table 1: Influence of HPβCD Concentration on Aggregate Size

| HPβCD Concentration (w/v) | Observation | Source |

| < 1% | Very low scattering intensity, particles not accurately detected. | nih.gov |

| > 1% | Particles and aggregates readily observed. | nih.gov |

| Increasing Concentration | Particle size increased. | nih.govresearchgate.net |

Osmometry, Viscometry, and Permeability Studies for Aggregation Behavior

In addition to DLS, other techniques are employed to study the aggregation behavior of HPβCD in solution.

Key Research Findings:

Osmometry and Viscometry: These methods have shown that deviations from ideal behavior in HPβCD solutions are mainly due to solute-solvent interactions, which may be related to the presence of aggregates. nih.govresearchgate.netnih.gov An increase in viscosity with HPβCD concentration can be attributed to the binding of water molecules and the formation of aggregates. nih.gov

Permeability Studies: Permeation studies using semi-permeable membranes have been identified as a highly effective method for investigating HPβCD aggregation. nih.govmdpi.comnih.gov This technique allows for the detection of aggregates and the determination of the apparent critical aggregation concentration (cac). nih.govmdpi.comnih.gov The cac for HPβCD in pure aqueous solution has been reported to be approximately 118 mg/ml (or 11.8% w/v). ingentaconnect.comingentaconnect.comacs.org Permeation studies have also suggested that the aggregates have a hydrodynamic diameter larger than 20 kDa. mdpi.com The presence of a guest molecule, carbamazepine, did not significantly affect the self-aggregation tendency of HPβCD. acs.org

Table 2: Comparison of Analytical Methods for HPβCD Aggregation

| Method | Key Findings | Advantages | Limitations | Source |

| Tensiometry | Inadequate for studying HPβCD aggregation due to minor changes in surface tension. | - | Not a good method for this purpose. | nih.govresearchgate.netmdpi.com |

| Osmometry & Viscometry | Deviations from ideality suggest aggregation. | Fast and reliable. | Indirectly indicates aggregation. | nih.govresearchgate.netacs.org |

| Dynamic Light Scattering (DLS) | Effective for detecting aggregates and estimating their size. | Direct detection of aggregates. | Limitations in quantification. | nih.govresearchgate.netmdpi.com |

| Permeability Studies | Considered the best method for studying aggregation and determining apparent cac. | Allows for detection and cac determination, least invasive. | cac value can be dependent on the membrane's molecular weight cutoff. | nih.govmdpi.comacs.org |

Spectroscopic and Chromatographic Methods for Interaction and Heterogeneity Analysis

A variety of spectroscopic and chromatographic techniques are utilized to analyze the interactions of HPβCD with guest molecules and to assess the heterogeneity of the material.

Key Research Findings:

Spectroscopic Methods for Interaction Analysis:

UV-Visible Spectroscopy: Changes in the UV absorption spectra of a guest molecule upon addition of HPβCD can confirm the formation of an inclusion complex. researchgate.net Phase solubility studies, often analyzed using UV-Vis spectroscopy, can determine the stoichiometry and stability constant of the complex. turkjps.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of intermolecular hydrogen bonding between a guest molecule and HPβCD, indicating complex formation. turkjps.orgresearchgate.net Changes in the vibrational bands of both the host and guest can be observed. researchgate.net

Fluorescence Spectroscopy: The inclusion of a guest molecule into the hydrophobic cavity of HPβCD can alter the fluorescence properties of the guest, which can be used to study the inclusion process and determine association constants. researchgate.net

Raman Spectroscopy: This technique can be used to study the influence of HPβCD on the structure of guest molecules, such as proteins, and to gain information about the formation of inclusion complexes. nih.gov

Chromatographic Methods for Heterogeneity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), are used to analyze the heterogeneity of HPβCD and its derivatives. google.comchemrxiv.org SEC separates molecules based on their hydrodynamic size and can be used to monitor the size distribution of HPβCD. google.com

Cation-Exchange Chromatography (CEX): CEX-HPLC can be employed to characterize the charge heterogeneity of guest molecules, such as proteins, in the presence of HPβCD. mdpi.com

Liquid Chromatography with Multiple Detectors: Combining SEC with multiple detectors, such as a UV detector and a refractive index (RI) detector, can provide quantitative information on the composition and molecular weight distribution of copolymers involving cyclodextrins. ethz.ch

UV-Vis and Fluorescence Spectroscopy for Binding Kinetics and Conformational Changes

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful non-destructive techniques widely employed to study the formation of inclusion complexes between HP-CDs and guest molecules. nih.gov These methods rely on changes in the spectroscopic properties of the guest molecule upon its inclusion into the cyclodextrin cavity.

UV-Vis spectroscopy monitors changes in the absorption spectrum of a guest molecule as it complexes with HP-CD. The inclusion of a chromophore-containing guest into the less polar environment of the cyclodextrin cavity can lead to shifts in the absorption maxima (either a hypsochromic/blue shift or a bathochromic/red shift) and changes in molar absorptivity (hyperchromic or hypochromic effects). acs.orgscirp.org For instance, a study on the complexation of phycocyanin with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) observed a blue-shift and a significant increase in the intensity of absorption peaks at 278, 346, and 617 nm, confirming the formation of an inclusion complex. frontiersin.org Similarly, research on the interaction between R-2-phenylpropionic acid and β-cyclodextrin at pH 2.0 showed a red shift of approximately 1 nm at 258 nm, accompanied by a decrease in intensity, suggesting the occurrence of hydrogen bonding. scirp.org By systematically varying the concentration of HP-CD while keeping the guest concentration constant, one can generate binding isotherms. These isotherms can then be analyzed using various models, such as the Benesi-Hildebrand equation, to determine the stoichiometry and the binding or stability constant (K) of the complex. nih.govmdpi.com

Fluorescence spectroscopy offers even higher sensitivity for studying inclusion complexes, particularly when the guest molecule is fluorescent. nih.govrsc.org The transfer of a fluorescent guest from a polar aqueous environment to the hydrophobic interior of the HP-CD cavity often results in a significant enhancement of its fluorescence quantum yield and a blue shift in the emission maximum. islandscholar.ca This is because the nonpolar environment of the cavity reduces non-radiative decay processes. islandscholar.ca Thermodynamic parameters of the inclusion process, such as enthalpy (ΔH) and entropy (ΔS), can be determined by conducting fluorescence titration experiments at different temperatures. islandscholar.ca These parameters provide deeper insights into the driving forces of complexation. For example, in a study of anilinonaphthalene sulfonates with cyclodextrins, fluorescence spectroscopy was highlighted as a highly sensitive technique to quantify interactions and calculate binding constants. islandscholar.ca

Table 1: Spectroscopic Changes and Binding Constants of Guest Molecules with HP-CD

| Guest Molecule | Spectroscopic Technique | Observed Change | Stability Constant (K) | Reference |